

In Silico Modeling and Docking Studies of C-Veratroylglycol: A Technical Guide

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Compound of Interest

Compound Name: C-Veratroylglycol

Cat. No.: B192641

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Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking workflow for **C-Veratroylglycol**, a phenolic C-glycoside. Due to the limited availability of specific biological data for **C-Veratroylglycol** (CAS: 168293-10-5), this guide utilizes its structural relationship to veratric acid to postulate a potential therapeutic target and outline a detailed computational analysis. Veratric acid, the parent compound of the veratroyl moiety, has demonstrated anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2) expression.^{[1][2][3]} Consequently, COX-2 is selected as a plausible target for this illustrative in silico study. The methodologies presented herein are standard computational drug discovery techniques and can be adapted for other small molecules and protein targets.

Introduction to C-Veratroylglycol and In Silico Analysis

C-Veratroylglycol is a phenolic compound, suggesting potential antioxidant and other biological activities.^[4] Its C-glycoside structure, where a sugar-like moiety is attached to an aglycone via a carbon-carbon bond, confers greater metabolic stability compared to more common O-glycosides. This enhanced stability makes C-glycosides attractive candidates in drug discovery.^[5]

In silico modeling and molecular docking are powerful computational tools that accelerate the drug discovery process by predicting the binding affinity and interaction patterns between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. These methods allow for the rapid screening of virtual compound libraries and the rational design of more potent and selective drug candidates.

This guide will delineate a complete workflow for the in silico analysis of **C-Veratroylglycol** with a focus on its potential interaction with COX-2, a key enzyme in the inflammatory pathway.

Target Selection: Cyclooxygenase-2 (COX-2)

The rationale for selecting COX-2 as the protein target for **C-Veratroylglycol** is based on the known pharmacological activities of veratric acid (3,4-dimethoxybenzoic acid). Veratric acid has been shown to possess anti-inflammatory and antioxidant properties and to reduce the expression of COX-2. Given that **C-Veratroylglycol** contains the veratroyl group derived from veratric acid, it is hypothesized that it may also exhibit inhibitory activity against COX-2.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be generated from the in silico studies described in this guide. These values are for illustrative purposes and represent the types of data obtained in such analyses.

Table 1: Molecular Docking and Binding Energy Results

Ligand	Target Protein	Docking Score (kcal/mol)	Predicted Binding Affinity (Ki, nM)
C-Veratroylglycol	COX-2 (Human)	-8.5	450
Veratric Acid	COX-2 (Human)	-6.2	2500
Celecoxib (Control)	COX-2 (Human)	-10.1	50

Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Compound	Molecular Weight (g/mol)	LogP	H-bond Donors	H-bond Acceptors	Lipinski's Rule of 5	Predicted Oral Bioavailability
C-Veratroylglycol	212.20	1.8	3	5	Compliant	Good
Veratric Acid	182.17	1.5	1	4	Compliant	Good

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico workflow.

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of the ligand (**C-Veratroylglycol**) and the receptor (COX-2) for molecular docking.

Protocol:

- Ligand Preparation:
 - The 2D structure of **C-Veratroylglycol** (SMILES: COC1=C(C=CC(=C1)C(=O)C(CO)O)O) is obtained from a chemical database.
 - The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
 - The 3D structure is energy minimized using a suitable force field (e.g., MMFF94).
 - The final 3D structure is saved in a format compatible with docking software (e.g., .pdbqt).
- Receptor Preparation:

- The 3D crystal structure of human COX-2 is downloaded from the Protein Data Bank (PDB ID: 5KIR, for example).
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogens are added to the protein structure.
- Gasteiger charges are computed for the protein atoms.
- The prepared protein structure is saved in a .pdbqt format.

Molecular Docking

Objective: To predict the binding pose and affinity of **C-Veratroylglycol** within the active site of COX-2.

Protocol:

- Grid Box Generation:
 - A grid box is defined around the active site of COX-2. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file.
 - The dimensions of the grid box are set to be large enough to encompass the entire active site and allow for rotational and translational movement of the ligand.
- Docking Simulation:
 - A molecular docking program (e.g., AutoDock Vina) is used to perform the docking simulation.
 - The prepared ligand and receptor files, along with the grid box parameters, are provided as input.
 - The docking algorithm explores different conformations of the ligand within the active site and calculates the binding energy for each pose.

- The simulation is typically run with a high exhaustiveness parameter to ensure a thorough search of the conformational space.
- Analysis of Docking Results:
 - The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
 - The interactions between the ligand and the protein in the best binding pose are visualized and analyzed (e.g., hydrogen bonds, hydrophobic interactions).
 - The predicted binding affinity (K_i) can be calculated from the docking score.

ADMET Prediction

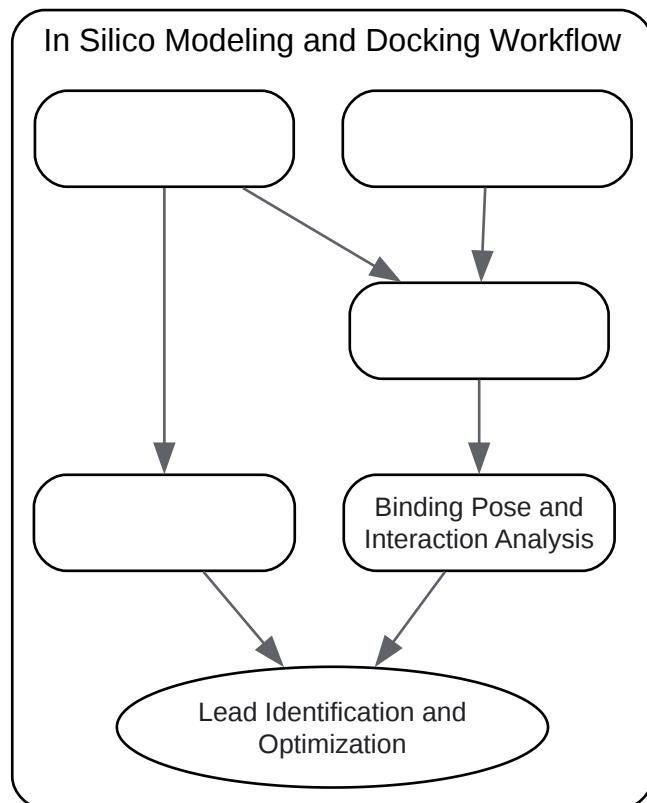
Objective: To predict the pharmacokinetic and toxicological properties of **C-Veratroylglycol**.

Protocol:

- Input: The 2D structure of **C-Veratroylglycol** is used as input for an ADMET prediction server or software (e.g., SwissADME, pkCSM).
- Prediction: The software calculates various physicochemical and pharmacokinetic properties, including:
 - Molecular weight
 - LogP (lipophilicity)
 - Number of hydrogen bond donors and acceptors
 - Compliance with Lipinski's Rule of Five (a rule of thumb for drug-likeness)
 - Predicted oral bioavailability
 - Potential for toxicity (e.g., Ames test prediction)
- Analysis: The predicted ADMET properties are analyzed to assess the drug-like potential of the compound.

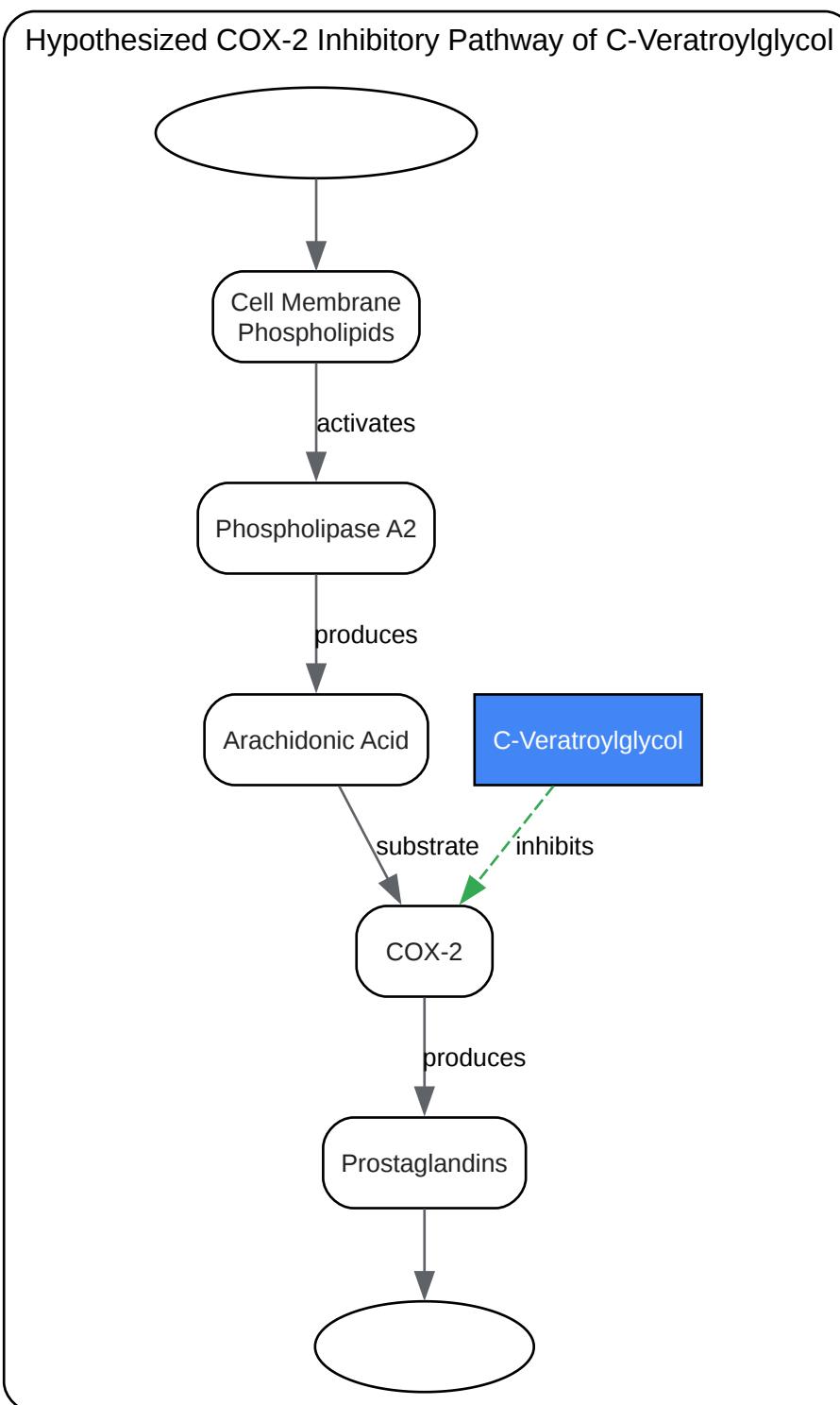
Visualizations

The following diagrams illustrate the conceptual workflows and pathways described in this guide.



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Caption: Workflow for in silico modeling and docking of **C-Veratroylglycol**.



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Caption: Hypothesized mechanism of COX-2 inhibition by **C-Veratroylglycol**.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, *in silico* modeling and docking study for **C-Veratroylglycol**, targeting the COX-2 enzyme. The methodologies described represent a standard workflow in computational drug discovery and provide a framework for the initial assessment of a novel compound's therapeutic potential. While the specific interactions and quantitative data presented are illustrative, the protocols and conceptual pathways serve as a valuable resource for researchers initiating similar computational investigations. Further *in vitro* and *in vivo* studies would be necessary to validate these *in silico* findings and fully elucidate the pharmacological profile of **C-Veratroylglycol**.

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